1-methyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one
Description
1-Methyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one is a structurally complex heterocyclic compound featuring a dihydropyridin-2-one core fused with an octahydropyrrolo[3,4-c]pyrrole scaffold. Crystallographic analysis of this compound would likely employ programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, as these tools are widely used for small-molecule characterization .
Properties
IUPAC Name |
4-[(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-8-7-17(9-20(21)24)10-22-11-18-13-23(14-19(18)12-22)27(25,26)15-16-5-3-2-4-6-16/h2-9,18-19H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCCJIPEVGHGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydropyridine core with a sulfonyl group and a pyrrolidine moiety. Its chemical formula is , and it has a molecular weight of approximately 492.59 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation pathways.
- Antioxidant Properties : Similar compounds have shown the ability to mitigate oxidative stress, which could be relevant in neuroprotective contexts.
- Cell Cycle Modulation : The compound may influence cell cycle progression, potentially leading to apoptosis in malignant cells.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 126 nM against H1975 lung cancer cells, indicating potent antiproliferative activity compared to other tested compounds .
- Mechanistic Insights : The inhibition of specific kinases involved in tumor growth has been suggested as a mechanism for its anticancer activity. For example, it was noted that modifications to the side chains can enhance selectivity for mutant EGFR over wild-type EGFR .
Neuroprotective Effects
Research has also highlighted potential neuroprotective effects:
- Oxidative Stress Mitigation : Similar structures have been shown to protect neuronal cells from oxidative damage caused by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that our compound may have similar protective effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
For example, Example 64 from (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate) shares functional motifs such as fused nitrogen-containing rings and aromatic substituents. Below is a comparative analysis based on structural and synthetic features:
Key Observations:
Polarity : The phenylmethanesulfonyl group in the target compound increases hydrophilicity, which may improve solubility over Example 64’s lipophilic fluorobenzoate ester.
Synthetic Accessibility : Example 64 employs a streamlined Suzuki-Miyaura coupling, whereas the target compound’s synthesis would require more intricate steps to assemble the fused bicyclic system.
Thermal Stability: The high melting point of Example 64 (303–306°C) suggests strong intermolecular interactions, a trait the target compound may lack due to its non-planar structure.
Preparation Methods
Multi-Component Condensation for Bicyclic Pyrrolidine Synthesis
The octahydropyrrolo[3,4-c]pyrrole core is synthesized via three-component reactions involving aldehydes, amino acids, and dipolarophiles. For example, arylaldehydes react with asparagine and N-methylmaleimide (NMM) in dimethylformamide (DMF) at 120°C under inert atmosphere to generate bicyclic pyrrolidines . This method produces tetrasubstituted pyrrolidines with (1S*, 3R*, 3aS*, 6aR*)-configuration, confirmed by X-ray crystallography .
Representative Procedure
-
Combine 3-pyridinecarboxaldehyde (1.2 eq), asparagine (1.0 eq), and NMM (1.5 eq) in anhydrous DMF.
-
Heat at 120°C for 12–24 hours under nitrogen.
-
Cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the bicyclic pyrrolidine intermediate.
This route yields 65–82% of the pyrrolidine scaffold, which is subsequently functionalized at the 5-position .
Introduction of the Phenylmethanesulfonyl Group
The phenylmethanesulfonyl (-SO₂-C₆H₅-CH₂-) substituent is introduced via sulfonylation of the pyrrolidine nitrogen. Phenylmethanesulfonyl chloride (PMSCl) or its fluoride derivative (PMSF) serves as the sulfonating agent .
Sulfonylation Protocol
-
Dissolve the pyrrolidine intermediate (1.0 eq) in dry dichloromethane (DCM).
-
Add triethylamine (2.5 eq) as a base, followed by dropwise addition of PMSCl (1.2 eq) at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Quench with ice water, extract with DCM, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
This step achieves 70–85% yield , with the sulfonamide linkage confirmed by ¹H NMR (δ 3.2–3.5 ppm for -SO₂-CH₂-C₆H₅) and LC-MS .
Assembly of the Dihydropyridinone Moiety
The 1-methyl-1,2-dihydropyridin-2-one fragment is synthesized through Knorr cyclization or Mitsunobu coupling .
Knorr Cyclization Approach
-
React ethyl acetoacetate (1.0 eq) with methylhydrazine (1.1 eq) in ethanol under reflux.
-
Acidify with HCl to precipitate the hydrazone intermediate.
-
Cyclize using polyphosphoric acid (PPA) at 100°C for 3 hours.
-
Neutralize with aqueous NaOH and extract with ethyl acetate .
Mitsunobu Coupling for Methyl Group Introduction
-
Treat the dihydropyridinone alcohol (1.0 eq) with methyltriphenylphosphonium iodide (1.5 eq) and DIAD (1.5 eq) in THF.
-
Stir at room temperature for 12 hours.
-
Purify by column chromatography (SiO₂, ethyl acetate/hexane) to obtain the methylated product .
Final Coupling of Substituents
The pyrrolidine sulfonamide and dihydropyridinone fragments are coupled via Buchwald-Hartwig amination or SNAr displacement .
Buchwald-Hartwig Amination
-
Combine the bromomethyl-dihydropyridinone (1.0 eq), sulfonamide-pyrrolidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in toluene.
-
Add Cs₂CO₃ (2.0 eq) and heat at 110°C for 18 hours.
SNAr Displacement
-
React the chloromethyl-dihydropyridinone (1.0 eq) with the pyrrolidine sulfonamide (1.2 eq) in DMF at 70°C.
-
Add pyridine (3.0 eq) as a base and stir for 6 hours.
-
Extract with dichloromethane, wash with brine, and concentrate .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Table 1: Comparative Yields for Coupling Methods
| Method | Solvent | Temperature | Catalyst/Ligand | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Toluene | 110°C | Pd₂(dba)₃/Xantphos | 78 |
| SNAr Displacement | DMF | 70°C | Pyridine | 65 |
Key Observations
-
Palladium-catalyzed coupling provides higher yields but requires stringent anhydrous conditions .
-
SNAr displacement is cost-effective but limited to electron-deficient aryl chlorides .
Analytical Characterization
The final product is characterized by:
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling and sulfonylation. A generalized procedure (adapted from pyrrole/pyrrolidine synthesis methods) includes:
- Key steps : (i) Formation of the octahydropyrrolo[3,4-c]pyrrole core via cyclization under reflux with xylene and chloranil . (ii) Sulfonylation using phenylmethanesulfonyl chloride. (iii) Methylation at the pyridinone nitrogen.
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for quantification .
- NMR : Focus on characteristic peaks (e.g., dihydropyridin-2-one carbonyl at ~170 ppm in NMR, sulfonyl group protons at ~3.5 ppm in NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H].
Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?
- Solubility : Limited aqueous solubility due to hydrophobic sulfonyl and pyrrolidine groups.
- Strategies : Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for in vitro assays. For in vivo studies, consider salt formation or nanoemulsion techniques .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Protocol : Store samples in buffered solutions (pH 4–9) at 25°C and 40°C for 14 days. Monitor degradation via HPLC and compare peak areas against fresh controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the sulfonylation step?
- Variables : Test sulfonylating agents (e.g., mesyl chloride vs. tosyl chloride), reaction time (6–24 hr), and bases (e.g., triethylamine vs. DMAP).
- DOE Approach : Use a factorial design to assess interactions between temperature (0–25°C), solvent (dichloromethane vs. THF), and stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Systematic Review : Compare assay conditions (e.g., cell lines, incubation times) and structural analogs (e.g., piperazinyl-methyl derivatives in ).
- Validation : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
Q. How is stereochemical control achieved during the formation of the octahydropyrrolo[3,4-c]pyrrole core?
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to enforce enantioselectivity.
- Analysis : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmacologically active isomers) .
Q. What computational methods predict binding affinity to target proteins?
- Docking Studies : Use AutoDock Vina with crystal structures of related kinases (e.g., PDB 3QKK).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-pyrrolidine interaction .
Q. How can impurities from synthetic intermediates be quantified and controlled?
Q. What are the critical parameters for scaling up synthesis from milligram to kilogram batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
